DAPK Substrate Peptide
Description
H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH is a synthetic peptide composed of alternating D- and L-configured amino acids. The DL-configuration may confer resistance to proteolytic degradation, a feature common in therapeutic peptides. Its closest analogs, such as other DL-configured peptides (e.g., H-DL-Tyr-DL-Ser-DL-Ala... in ), share similar synthetic complexity but differ in sequence-specific interactions and biological targets .
Properties
Molecular Formula |
C70H115N25O17 |
|---|---|
Molecular Weight |
1578.8 g/mol |
IUPAC Name |
2-[[2-[[4-amino-2-[[2-[[2-[[2-[[2-[[5-amino-2-[[1-[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C70H115N25O17/c1-38(2)55(65(109)92-50(67(111)112)35-39-14-4-3-5-15-39)94-62(106)49(36-54(75)99)91-63(107)51(37-96)93-61(105)48(34-40-22-24-41(97)25-23-40)90-59(103)45(19-11-31-83-69(78)79)86-57(101)44(18-10-30-82-68(76)77)87-60(104)46(26-27-53(74)98)88-64(108)52-21-13-33-95(52)66(110)47(20-12-32-84-70(80)81)89-58(102)43(17-7-9-29-72)85-56(100)42(73)16-6-8-28-71/h3-5,14-15,22-25,38,42-52,55,96-97H,6-13,16-21,26-37,71-73H2,1-2H3,(H2,74,98)(H2,75,99)(H,85,100)(H,86,101)(H,87,104)(H,88,108)(H,89,102)(H,90,103)(H,91,107)(H,92,109)(H,93,105)(H,94,106)(H,111,112)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84) |
InChI Key |
DTEBSHTZDDUPBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the tyrosine and methionine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used for reduction reactions.
Substitution Reagents: Various reagents, such as acylating agents or alkylating agents, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Synthesis Method
The synthesis typically employs solid-phase peptide synthesis (SPPS) , which allows for the precise assembly of amino acids into the desired sequence. Key steps in the synthesis process include:
- Activation : Amino acids are activated using reagents like HBTU or DIC.
- Coupling : Sequential addition of amino acids to a resin-bound chain.
- Cleavage and Purification : Final cleavage from the resin followed by purification using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Antinociceptive Effects
Research indicates that peptides similar to H-DL-Lys-DL-Lys have significant antinociceptive properties , primarily through their interaction with opioid receptors. Modifications in the peptide structure can enhance binding affinity for μ-opioid receptors (MOR), crucial for pain modulation.
Cardiovascular Implications
Studies on structurally related peptides suggest potential cardiovascular applications, such as regulating blood pressure and heart rate through interactions with the opioid system. This indicates that H-DL-Lys-DL-Lys may also exhibit similar cardiovascular effects.
Receptor Binding and Cancer Research
The ability of this compound to bind various receptors, including neuropeptide Y (NPY) receptors and substance P receptors (NK1R), suggests its potential role in cancer biology and pain pathways. Its interactions with tumor-associated receptors have been explored, showing promise as a targeting agent for drug delivery systems aimed at metastatic cancer cells.
Antinociceptive Study
A study involving analogs of this compound demonstrated that specific modifications significantly altered binding affinities for opioid receptors, leading to enhanced pain relief in rodent models. This highlights the potential for developing new analgesic therapies based on this peptide.
Cancer Research Application
In vitro studies have explored the peptide's interaction with tumor-associated receptors, indicating its promise as a targeting agent for drug delivery systems aimed at metastatic cancer cells. The structural complexity of the peptide may enhance its effectiveness in targeting specific cancer cell types.
Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antinociceptive | μ-opioid receptor binding | |
| Cardiovascular effects | Modulation of blood pressure | |
| Tumor cell targeting | Binding to overexpressed receptors |
Mechanism of Action
The mechanism of action of H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. The molecular targets and pathways involved may include:
Receptor Binding: The peptide may bind to specific receptors on the cell surface, triggering a signaling cascade.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Protein-Protein Interactions: The peptide can modulate interactions between proteins, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Role of Arginine/Lysine Residues :
- The target peptide’s high Arg/Lys content parallels RRS in the MARS complex, where SUMOylation at Lys residues regulates immune signaling . However, unlike RRS, the peptide’s DL-configuration may sterically hinder SUMOylation machinery, necessitating empirical validation.
- In levansucrase, Arg-Asp-Pro motifs are critical for catalysis; substituting Asp-309 disrupts activity, underscoring the importance of charge interactions in enzymatic function .
DL-Configuration vs. L-Configuration: DL-peptides (e.g., –12) resist proteolysis but may exhibit reduced target specificity compared to L-configured counterparts.
Immune Modulation Potential: RRSSCR mutants in Drosophila show altered expression of immune genes (e.g., Drosomycin, Attacin D) post-infection, suggesting that Arg/Lys modifications in peptides could similarly influence immune pathways .
Biological Activity
The compound H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH is a synthetic peptide composed of various amino acids, including lysine (Lys), arginine (Arg), proline (Pro), glutamine (Gln), tyrosine (Tyr), serine (Ser), asparagine (Asn), valine (Val), and phenylalanine (Phe). This peptide's biological activity is of significant interest due to its potential applications in biochemistry and pharmacology.
Molecular Characteristics
- Molecular Formula: C67H102N20O13S
- Molecular Weight: 1427.7 g/mol
- CAS Number: 115760-58-2
Biological Functions
The biological activities of this compound can be attributed to the individual roles of its constituent amino acids, which influence various physiological processes:
-
Cell Signaling and Communication:
- Arginine is known for its role in the synthesis of nitric oxide, a critical signaling molecule in vascular biology.
- Tyrosine contributes to neurotransmitter synthesis, impacting mood and cognitive functions.
-
Immune Response:
- Arginine and lysine are essential for T-cell function and the immune response, suggesting potential immunomodulatory effects.
-
Protein Synthesis:
- The presence of multiple amino acids promotes protein synthesis, which is vital for cell growth and repair.
-
Antioxidant Properties:
- Certain amino acids like serine and proline can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Research Findings
Recent studies have explored the biological activity of peptides similar to H-DL-Lys-DL-Lys-DL-Arg-DL-Pro-DL-Gln-DL-Arg-DL-Arg-DL-Tyr-DL-Ser-DL-Asn-DL-Val-DL-Phe-OH. Key findings include:
- Cognitive Function: Research indicates that D-amino acids play a role in cognitive function and may serve as biomarkers for dementia risk, highlighting the relevance of amino acid composition in neurological health .
- Peptide Therapeutics: Synthetic peptides have been investigated for their therapeutic potential in various diseases, including cardiovascular disorders and cancer. The specific arrangement of amino acids can enhance their efficacy as drugs.
Case Studies
- Immunomodulatory Effects:
- Neuroprotective Effects:
Comparative Analysis
The following table summarizes the biological activities associated with selected amino acids present in the compound:
| Amino Acid | Biological Activity | Potential Applications |
|---|---|---|
| Lysine | Essential for protein synthesis | Nutritional supplements |
| Arginine | Precursor to nitric oxide | Cardiovascular health |
| Proline | Involved in collagen synthesis | Skin health products |
| Glutamine | Supports gut health | Gastrointestinal therapies |
| Tyrosine | Precursor to neurotransmitters | Cognitive enhancers |
| Serine | Involved in metabolism | Antioxidant therapies |
| Asparagine | Supports protein structure | Cancer therapeutics |
| Valine | Essential for muscle metabolism | Sports nutrition |
| Phenylalanine | Precursor to dopamine | Mood enhancement therapies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
